Protosappanin A dimethyl acetal Protosappanin A dimethyl acetal Protosappanin A dimethyl acetal is a natural product found in Biancaea sappan with data available.
Brand Name: Vulcanchem
CAS No.: 868405-37-2
VCID: VC21191442
InChI: InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3
SMILES: COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC
Molecular Formula: C17H18O6
Molecular Weight: 318.32 g/mol

Protosappanin A dimethyl acetal

CAS No.: 868405-37-2

Cat. No.: VC21191442

Molecular Formula: C17H18O6

Molecular Weight: 318.32 g/mol

* For research use only. Not for human or veterinary use.

Protosappanin A dimethyl acetal - 868405-37-2

Specification

CAS No. 868405-37-2
Molecular Formula C17H18O6
Molecular Weight 318.32 g/mol
IUPAC Name 10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol
Standard InChI InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3
Standard InChI Key SVSDBMDJWUPWHK-UHFFFAOYSA-N
SMILES COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC
Canonical SMILES COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC
Appearance Powder

Introduction

Chemical and Physical Properties

Protosappanin A dimethyl acetal possesses distinct chemical and physical characteristics that contribute to its biological activities and potential applications in pharmacological research.

Chemical Identity

The compound is formally identified through several standard chemical identifiers as presented in Table 1.

ParameterValue
Common NameProtosappanin A dimethyl acetal
CAS Number868405-37-2
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight318.32
Chemical ClassHomoisoflavonoid
SMILESCOC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC
Standard InChIKeySVSDBMDJWUPWHK-UHFFFAOYSA-N
Standard InChIInChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3

Table 1: Chemical identifiers of Protosappanin A dimethyl acetal

Physical Characteristics

The compound exhibits specific physical properties that are relevant to its handling, storage, and application in research settings, as detailed in Table 2.

PropertyValue
AppearanceLight yellow amorphous solid or powder
Density1.4±0.1 g/cm³
Boiling Point557.4±50.0 °C at 760 mmHg
Flash Point290.9±30.1 °C
Storage ConditionDesiccate at -20°C
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Table 2: Physical properties of Protosappanin A dimethyl acetal

Structural Features

Protosappanin A dimethyl acetal is characterized by a dibenzoxocin structure with a dimethyl acetal group. The chemical structure can be described as 7,7-dimethoxy-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,10,11-triol, featuring phenolic hydroxyl groups that contribute to its biological activity . The compound is structurally related to Protosappanin A but differs by the presence of a dimethyl acetal group instead of a ketone carbonyl group .

Isolation and Synthesis

Natural Sources

Protosappanin A dimethyl acetal can be isolated from the heartwood of Caesalpinia sappan (Sappan wood), a plant that has been traditionally used in Asian medicine for various therapeutic purposes . This plant contains numerous biologically active compounds, including other homoisoflavonoids and related structures.

Isolation Methods

The isolation of Protosappanin A dimethyl acetal typically involves several extraction and purification steps. Based on available research, the compound can be isolated through the following process:

  • The heartwood of Caesalpinia sappan is dried and ground into powder

  • The powder undergoes extraction with appropriate solvents

  • The extract is subjected to silica gel column chromatography

  • Further purification may involve reversed-phase preparative thin-layer chromatography (TLC)

  • Final identification is confirmed through spectroscopic methods including NMR and mass spectrometry

Interestingly, research indicates that Protosappanin A dimethyl acetal might be an artifact formed from Protosappanin A during the isolation procedure, as demonstrated by the reverse reaction when subjected to acid treatment .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques. The infrared spectrum shows absorbance at 3300, 1600, 1445, and 1350 cm⁻¹, consistent with the presence of hydroxyl and phenyl groups. Complete NMR spectroscopic data has been reported, confirming its structure .

Biological Activity

Xanthine Oxidase Inhibition

The most well-documented biological activity of Protosappanin A dimethyl acetal is its ability to inhibit xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism and produces reactive oxygen species (ROS) as byproducts, which are implicated in various pathological conditions including gout and oxidative stress-related diseases.

Research findings demonstrate that Protosappanin A dimethyl acetal exhibits significant xanthine oxidase inhibitory activity in a dose-dependent manner:

  • IC₅₀ value: 50.7 μM (concentration required for 50% inhibition)

  • K_i value: 26.9 μM (inhibition constant)

  • Inhibition type: Competitive inhibition

In in vitro studies, Protosappanin A dimethyl acetal (0.2-100 μM) has been shown to dose-dependently inhibit the activity of xanthine oxidase .

Research Applications

Research Context

Protosappanin A dimethyl acetal was identified alongside other compounds from Vietnamese Caesalpinia sappan in a study focused on xanthine oxidase inhibitors . This research context places the compound within the broader scientific interest in natural products with potential therapeutic applications.

The compound is one of several related structures isolated from Caesalpinia sappan, including:

  • Neoprotosappanin

  • Protosappanin E-2

  • Protosappanin B

  • Brazilin

  • Sappanchalcone

These compounds collectively contribute to the biological activities observed in extracts from this plant, creating a rich area for pharmacological research.

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